molecular formula C15H16N2O2 B8601398 2-methylamino-N-benzyloxylbenzamide

2-methylamino-N-benzyloxylbenzamide

Cat. No.: B8601398
M. Wt: 256.30 g/mol
InChI Key: GOTTXEQFRDWAIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methylamino-N-benzyloxylbenzamide is a benzamide derivative featuring a methylamino group at the 2-position of the aromatic ring and a benzyloxyl group attached to the amide nitrogen. This structural configuration confers unique electronic and steric properties, making it a candidate for applications in organic synthesis and medicinal chemistry. The benzyloxyl moiety may act as a directing group in metal-catalyzed reactions, similar to N,O-bidentate systems observed in related compounds .

Properties

Molecular Formula

C15H16N2O2

Molecular Weight

256.30 g/mol

IUPAC Name

2-(methylamino)-N-phenylmethoxybenzamide

InChI

InChI=1S/C15H16N2O2/c1-16-14-10-6-5-9-13(14)15(18)17-19-11-12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,17,18)

InChI Key

GOTTXEQFRDWAIP-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC=C1C(=O)NOCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

  • 2-Aminobenzamide Derivatives: Unlike 2-methylamino-N-benzyloxylbenzamide, simpler 2-aminobenzamides lack the methyl and benzyloxyl substituents.
  • N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide: This compound, synthesized from 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, shares a benzamide core but differs in substitution patterns. Its N,O-bidentate directing group facilitates C–H bond functionalization in catalysis, a feature that this compound may also exhibit due to its benzyloxyl moiety .

Physicochemical and Reactivity Profiles

  • Solubility and Stability: The methylamino and benzyloxyl groups in this compound likely reduce aqueous solubility compared to unsubstituted 2-aminobenzamides. However, these modifications could enhance stability in organic solvents, making it suitable for synthetic applications .
  • Reactivity: The benzyloxyl group may serve as a directing group in transition-metal-catalyzed reactions, analogous to the N,O-bidentate system in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide.

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